![molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, CAS No. 148218-14-8](/img/no-structure.png)

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

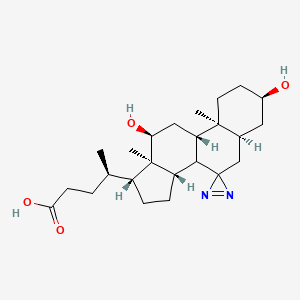

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,, also known as (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,, is a useful research compound. Its molecular formula is C₂₉H₃₅Br₂NO₁₁ and its molecular weight is 733.4. The purity is usually 95%.

BenchChem offers high-quality (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Sugars

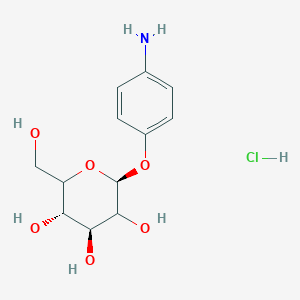

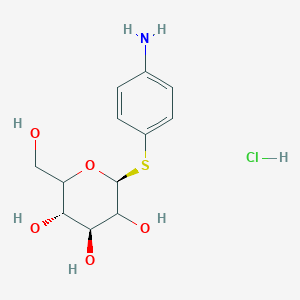

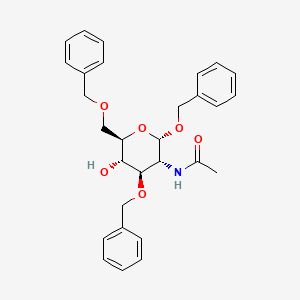

The compound and its derivatives are pivotal in synthesizing branched-chain and complex sugars. For example, the synthesis of 2,3,6-Trideoxy-3-C,4-O-dimethyl-3-nitro-D-arabino-hexopyranose, a complex sugar, was achieved through the oxidation of methyl α-glycoside of the corresponding 3-amino derivative with m-chloroperbenzoic acid followed by hydrolysis. This process illustrates the critical role of the 3-amino derivative in constructing branched-chain sugars, which are significant in various biochemical pathways and pharmaceutical applications (Yoshimura, Matsuzawa, & Funabashi, 1978).

Antibiotic Synthesis

Derivatives of the mentioned compound are used in synthesizing antibiotic substances. For instance, the synthesis of a novel benz[A]anthracycline analog of the antitumor agent 4-demethoxydaunorubicin involved a complex carbohydrate structure similar to the one mentioned. Although these angular analogs showed inactivity in tissue culture assays compared to doxorubicin, the methodology provides insights into the synthesis of potential antitumor agents and the structural importance of the carbohydrate moiety in these compounds (Villalobos, Borcherding, Mitscher, Colborn, & Flippi, 1994).

Oligosaccharide Synthesis for Antitumor Antibiotics

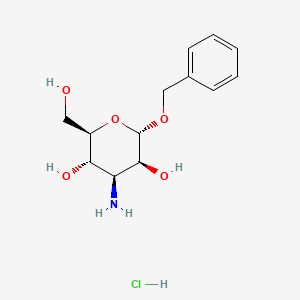

The compound's derivatives are also essential in the oligosaccharide synthesis of antitumor antibiotics. For example, condensation reactions involving benzyl 2,3,6-trideoxy-3-trifluoroacetamido-α-L-lyxo-hexopyranoside with other sugar derivatives under specific conditions have led to the synthesis of oligosaccharide moieties of musettamycin, marcellomycin, and aclacinomycin A. These reactions highlight the compound's role in creating complex sugar structures that are part of antitumor antibiotics, showcasing its potential in drug development and synthesis (Monneret, Martin, & Païs, 1988).

Conformational Analysis in Drug Design

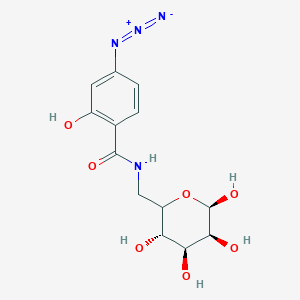

Furthermore, the solution conformation of derivatives of the mentioned compound, such as 4-demethoxy-7-O-[2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-α-l-lyxo-hexopyranosyl)- α-l-lyxo- hexopyranosyl]adriamicinone, has been analyzed using nuclear magnetic resonance data and molecular mechanics calculations. Such conformational analyses are crucial in understanding the molecular structure and designing more effective drug molecules (Monteagudo, Madami, Animati, Lombardi, & Arcamone, 1997).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase . This enzyme plays a crucial role in the biosynthesis of dTDP-alpha-D-desosamine, a sugar found in several bacterial macrolide antibiotics .

Mode of Action

The compound interacts with its target enzyme, dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase, and participates in the reaction catalyzed by this enzyme . The reaction involves the conversion of 2-oxoglutarate and dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose into dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate .

Biochemical Pathways

The compound is involved in the biosynthesis of dTDP-alpha-D-desosamine . This sugar is a component of several bacterial macrolide antibiotics, including erythromycin, megalomicin A, mycinamicin II, and oleandomycin . Therefore, the compound indirectly affects the biosynthesis of these antibiotics.

Result of Action

The compound’s action results in the production of dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate . These products are important for the biosynthesis of several bacterial macrolide antibiotics .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups followed by the coupling of the protected sugar with the brominated side chain. The amino group is then introduced and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide", "8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "acetic acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the hydroxyl groups of 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose with acetic anhydride and catalytic amounts of DMAP in dichloromethane to yield the corresponding acetate", "Coupling of the protected sugar with 2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected sugar-bromide", "Bromination of 8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine in acetic acid to yield the corresponding brominated side chain", "Coupling of the protected sugar-bromide with the brominated side chain in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected product", "Deprotection of the acetate and methoxy groups with sodium bicarbonate and methanol to yield the intermediate", "Deprotection of the remaining acetyl groups with sodium bicarbonate and methanol to yield the final product" ] } | |

| 148218-14-8 | |

Molekularformel |

C₂₉H₃₅Br₂NO₁₁ |

Molekulargewicht |

733.4 |

Synonyme |

(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromo Ketal Daunorubicin Hydrobromide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)